1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride
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Overview
Description
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride is a chemical compound with the molecular formula C9H15NO.ClH. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of an amino group and a ketone group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7,7-dimethylbicyclo[2.2.1]heptan-2-one.
Amination: The ketone group is converted to an amino group through a reductive amination process. This involves the reaction of the ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, alcohols, and substituted amines.
Scientific Research Applications
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ketone group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-onehydrochloride can be compared with other similar compounds such as:
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Contains a hydroxymethyl group instead of an amino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an amino group and a ketone group, providing a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-8(2)6-3-4-9(8,10)7(11)5-6;/h6H,3-5,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGCDJGJNAKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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